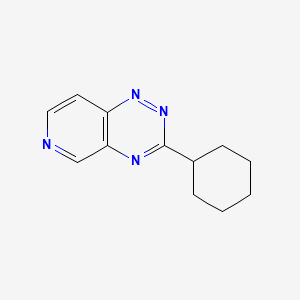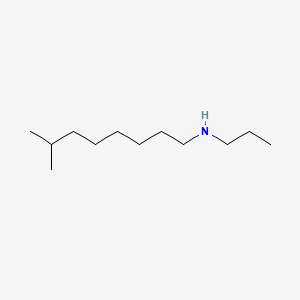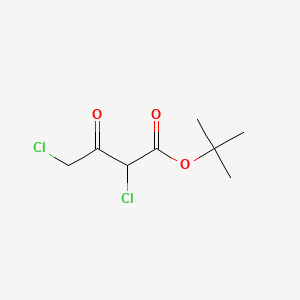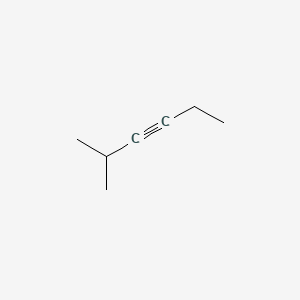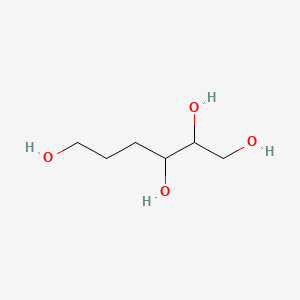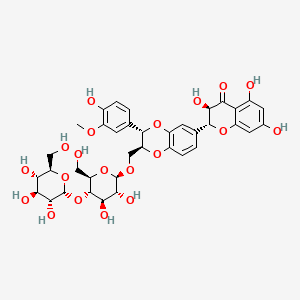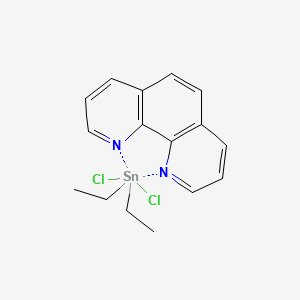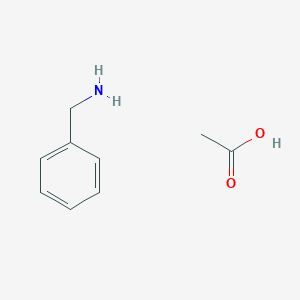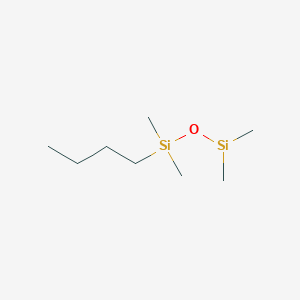
Disiloxane, 1-butyl-1,1,3,3-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is a type of organosilicon compound. It is characterized by the presence of a disiloxane backbone with butyl and tetramethyl groups attached. This compound is known for its stability and versatility, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in the presence of a catalyst, typically a transition metal such as platinum . The reaction conditions often include moderate temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disiloxane, 1-butyl-1,1,3,3-tetramethyl- often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to unsaturated carbon bonds.
Reduction: Acts as a reducing agent in the presence of catalysts.
Substitution: Can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Hydrosilylation: Catalysts like platinum or rhodium, solvents such as toluene, and moderate temperatures.
Reduction: Catalysts like platinum, and conditions involving mild temperatures and pressures.
Substitution: Various reagents depending on the functional groups involved, typically carried out under ambient conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Reduction: Formation of reduced organic compounds such as amines from carboxamides.
Substitution: Formation of substituted organosilicon compounds.
科学研究应用
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
作用机制
The mechanism by which disiloxane, 1-butyl-1,1,3,3-tetramethyl- exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across unsaturated carbon bonds, facilitated by a catalyst. This process is highly efficient and selective, allowing for the formation of a wide range of organosilicon products .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the butyl group.
1,3-Dihydrotetramethyldisiloxane: Contains hydrogen atoms instead of butyl groups.
Bis(dimethylsilyl) ether: Similar backbone but different substituents.
Uniqueness
Disiloxane, 1-butyl-1,1,3,3-tetramethyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required.
属性
CAS 编号 |
121263-51-2 |
|---|---|
分子式 |
C8H21OSi2 |
分子量 |
189.42 g/mol |
InChI |
InChI=1S/C8H21OSi2/c1-6-7-8-11(4,5)9-10(2)3/h6-8H2,1-5H3 |
InChI 键 |
CEVKWBCKFNYFNL-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)O[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



